molecular formula C16H29N5O8 B040064 DTPA-BMA CAS No. 119895-95-3

DTPA-BMA

カタログ番号: B040064
CAS番号: 119895-95-3
分子量: 419.43 g/mol
InChIキー: RZESKRXOCXWCFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カルジアミドは、分子式C16H27CaN5O8の化学化合物です。化学、生物学、医学、工業など、さまざまな科学分野で応用されていることが知られています。 カルジアミドは、その独自の化学特性により、磁気共鳴画像法(MRI)における造影剤としての役割で特に注目されています .

準備方法

合成経路と反応条件

カルジアミドの合成には、いくつかの段階が含まれます。一般的な方法の1つは、ジエチレントリアミン五酢酸ビスメチルアミド(DTPA-BMA)を蒸留水に溶解することです。この溶液は、その後、水酸化カルシウム、酢酸カルシウム、およびメトキシカルシウムと反応させて、カルシウム-DTPA錯体を形成します。その後、水酸化ナトリウム、メトキシナトリウム、または水素化ナトリウムを加えて、ナトリウムイオンを導入します。 反応混合物をろ過し、最終生成物であるカルジアミドナトリウムを凍結乾燥または噴霧乾燥などの手法を用いて結晶化させます .

工業生産方法

工業規模での生産では、カルジアミドナトリウムは、有機溶媒中で再結晶化し、その後、再結晶化された生成物を極性非プロトン性溶媒中で叩いて精製されます。 この方法は、高純度と良好な収率を保証するため、大規模生産に適しています .

化学反応の分析

反応の種類

カルジアミドは、以下を含むさまざまな化学反応を起こします。

    酸化: カルジアミドは、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

    還元: また、還元反応を起こすこともできますが、これはそれほど一般的ではありません。

一般的な試薬と条件

カルジアミドとの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応は通常、制御された条件下で行われ、目的の生成物が生成されるようにします。

形成される主な生成物

これらの反応から形成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化反応では、カルジアミドのさまざまな酸化誘導体が生成される場合があり、置換反応では、分子に新しい官能基が導入される場合があります .

科学研究への応用

カルジアミドは、科学研究において幅広い用途があります。

    化学: さまざまな化学反応の試薬として、およびいくつかのプロセスにおける触媒として使用されています。

    生物学: カルジアミドは、抗菌作用と抗酸化作用の可能性を示しており、生物学研究に役立ちます。

    医学: MRIにおける造影剤として、カルジアミドは、医療画像における内部構造の可視性を高めます。

    工業: 新しい材料の開発や、さまざまな工業プロセスで使用されています.

科学的研究の応用

MRI Contrast Enhancement

DTPA-BMA is widely recognized for its role as an MRI contrast agent. It enhances the T1 relaxation time of protons in tissues, leading to improved image quality. Studies have shown that this compound provides a dose-dependent decrease in tumor T1 values, facilitating better tumor characterization and assessment of treatment efficacy .

Table 1: Comparison of Relaxation Times with Different Agents

AgentT1 Relaxation Time (ms)Efficacy in Tumor Imaging
This compound300High
Gd-DTPA250Moderate
Gd-DOTA200Low

Tumor Response Assessment

Research indicates that this compound can be used to assess tumor vascular parameters through Dynamic Contrast Enhanced MRI (DCE-MRI). In studies involving tumor models, this compound demonstrated significant differences in vascular parameters when compared to other agents, providing more accurate assessments of tumor response to therapies .

Case Study: Breast Cancer Treatment Monitoring

  • Objective : To evaluate the effectiveness of DCE-MRI using this compound in monitoring tumor response to photothermal therapy.
  • Method : Mice with breast cancer xenografts were treated with indocyanine green and irradiated with laser; imaging was performed using DCE-MRI with this compound.
  • Results : The study found that tumors treated with photothermal therapy showed significantly lower vascular parameters compared to untreated tumors, indicating effective monitoring capabilities .

Biodegradable Macromolecular Contrast Agents

Recent advancements have led to the development of biodegradable macromolecular contrast agents based on Gd-DTPA derivatives. These agents aim to reduce the toxicity associated with gadolinium accumulation while maintaining imaging efficacy. For instance, studies have explored polydisulfide-based macromolecular Gd(III) complexes that incorporate this compound for enhanced imaging performance without long-term toxicity .

Environmental Impact and Safety Concerns

While this compound is effective as a contrast agent, its environmental impact has been a subject of research. Studies have detected the presence of this compound in water samples near wastewater treatment plants, raising concerns about its potential ecological effects . Ongoing research aims to evaluate the degradation pathways and environmental safety of this compound.

作用機序

カルジアミドが、特にMRI造影剤として効果を発揮するメカニズムは、組織の磁気特性を変化させることを含みます。この変化により、MRIスキャンのコントラストが向上し、内部構造の視覚化が向上します。 このプロセスに関与する分子標的と経路は完全に解明されていませんが、カルジアミドは、MRI中に生成される磁場と相互作用して、目的のコントラストを生み出すと考えられています .

類似化合物の比較

類似化合物

カルジアミドと類似した化合物には、以下のようなものがあります。

    ガドジウム: 同様の特性を持つ別のMRI造影剤です。

    ジエチレントリアミン五酢酸(DTPA): さまざまな用途で使用されるキレート剤です。

    カルシウム-DTPA: カルジアミドと同様の目的に使用される化合物です。

独自性

カルジアミドは、その特定の化学構造により、MRI造影剤として効果的に機能することができるという点で、独特です。 カルシウムイオンとナトリウムイオンと安定な錯体を形成する能力により、医療画像やその他の用途における有用性が向上します .

類似化合物との比較

Similar Compounds

Some compounds similar to caldiamide include:

    Gadodiamide: Another MRI contrast agent with similar properties.

    Diethylenetriamine pentaacetic acid (DTPA): A chelating agent used in various applications.

    Calcium-DTPA: A compound used for similar purposes as caldiamide.

Uniqueness

Caldiamide is unique due to its specific chemical structure, which allows it to function effectively as an MRI contrast agent. Its ability to form stable complexes with calcium and sodium ions enhances its utility in medical imaging and other applications .

生物活性

DTPA-BMA, or gadolinium diethylenetriaminepentaacetic acid-bis(methylamide), is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI). Its biological activity has been the subject of extensive research, particularly concerning its effects on various cell types and its pharmacokinetics in different tissues. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity of this compound, including its effects on cell viability, differentiation, and potential implications for clinical use.

Overview of this compound

This compound is a linear chelating agent that binds gadolinium ions, which enhances the contrast in MRI imaging. The compound is known for its relatively low toxicity compared to other gadolinium-based agents, but concerns have arisen regarding gadolinium retention in tissues and potential biological effects.

Impact on Osteoblasts

Research has shown that this compound can significantly affect osteoblast (OB) viability and differentiation. In a study examining the impact of various gadolinium-based contrast agents (GBCA), it was found that exposure to Gd-DTPA-BMA reduced osteoblast viability by up to 23.3% at concentrations of 2000 μM (P < 0.001) . Furthermore, differentiation as measured by alkaline phosphatase (ALP) activity was inhibited in a dose-dependent manner. At 250 μM , ALP activity decreased by 23.3% (P < 0.01), and at 2000 μM , this reduction reached 88.3% (P < 0.001) .

Concentration (μM)Reduction in OB Viability (%)Reduction in ALP Activity (%)
25023.323.3
200023.388.3

Effects on Other Cell Types

In addition to osteoblasts, the effects of this compound were also studied on other cell types, such as osteoclasts (OC). The number of TRAP-positive mature osteoclasts decreased significantly with increasing concentrations of Gd-DTPA-BMA, indicating a potential inhibitory effect on osteoclast differentiation as well .

Pharmacokinetics and Distribution

The pharmacokinetics of this compound have been extensively studied in both animal models and human subjects. A study comparing T1 relaxation times before and after the administration of Gd-DTPA-BMA indicated that its distribution between blood and myocardium is crucial for effective imaging . The biodistribution data showed that the ratio of relaxation rates (ΔR1\Delta R_1) between myocardium and blood can provide insights into tissue integrity and pathology .

Clinical Observations

In clinical settings, this compound has been associated with varying degrees of gadolinium retention in bone tissue compared to other agents like ProHance (Gd[HP-DO3A]). One study found that Omniscan left approximately 4 times more gadolinium behind in bone than ProHance, raising concerns about long-term retention and potential toxicity .

Safety Profile and Toxicity Concerns

Despite its utility as a contrast agent, the safety profile of this compound has come under scrutiny due to reports of gadolinium deposition disease, which can result from repeated exposure to gadolinium-based agents . The long-term implications of this deposition are still being studied, but it emphasizes the need for careful consideration when using this compound in clinical practice.

特性

IUPAC Name

2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O8/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZESKRXOCXWCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275659
Record name Caldiamide parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119895-95-3
Record name DTPA-BMA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119895-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caldiamide parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-bis(carboxymethyl)]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetreazatridecan-13-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DTPA-BMA
Reactant of Route 2
Reactant of Route 2
DTPA-BMA
Reactant of Route 3
DTPA-BMA
Reactant of Route 4
Reactant of Route 4
DTPA-BMA
Reactant of Route 5
Reactant of Route 5
DTPA-BMA
Reactant of Route 6
Reactant of Route 6
DTPA-BMA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。